2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the production of various biologically active agents and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Nitrofuran-2-yl)thiazole-4-carboxylic acid
- 2-(5-Nitrothiophen-2-yl)oxazole-4-carboxylic acid
- 2-(5-Nitrothiophen-2-yl)imidazole-4-carboxylic acid
Uniqueness
2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
56527-65-2 |
---|---|
Molecular Formula |
C8H4N2O4S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-3H,(H,11,12) |
InChI Key |
SNNIGNLXYVEYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.